Phenyl glycidyl ether

Epoxy resin formulation Thermal stability Reactive diluent comparison

Phenyl glycidyl ether (PGE), CAS 122-60-1, is an aromatic monofunctional epoxy reactive diluent that reduces viscosity in epoxy resin systems without significantly compromising thermal or mechanical properties. As a colorless to pale yellow liquid with a molecular weight of 150.17 g/mol and boiling point of 245°C, PGE contains a phenyl ring that confers enhanced rigidity and chemical resistance compared to aliphatic glycidyl ethers.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 122-60-1
Cat. No. B042473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl glycidyl ether
CAS122-60-1
Synonyms(Phenoxymethyl)oxirane;  (Phenyloxymethyl)oxirane;  (±)-(Phenoxymethyl)oxirane;  (±)-1,2-Epoxy-3-phenoxypropane;  (±)-Glycidyl Phenyl Ether;  (±)-Phenyl Glycidyl Ether;  1,2-Epoxy-3-phenoxypropane;  1-Phenoxy-2,3-epoxypropane;  2,3-Epoxy-1-phenoxypropane;  2,
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC=C2
InChIInChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2
InChIKeyFQYUMYWMJTYZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 64° F (NTP, 1992)
0.02 M
12.9% in octane;  completely sol in acetone and toluene
In water, 2,400 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.24
0.2%

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Glycidyl Ether (PGE) CAS 122-60-1: Epoxy Reactive Diluent Procurement Specifications and Performance Benchmarks


Phenyl glycidyl ether (PGE), CAS 122-60-1, is an aromatic monofunctional epoxy reactive diluent that reduces viscosity in epoxy resin systems without significantly compromising thermal or mechanical properties [1]. As a colorless to pale yellow liquid with a molecular weight of 150.17 g/mol and boiling point of 245°C, PGE contains a phenyl ring that confers enhanced rigidity and chemical resistance compared to aliphatic glycidyl ethers [2]. Commercial specifications typically include viscosity of 2-8 mPa·s at 25°C, epoxy equivalent weight (EEW) of 150-185 g/eq, and purity ≥98% .

Why Phenyl Glycidyl Ether (PGE) Cannot Be Substituted with Generic Aliphatic Epoxy Diluents


Phenyl glycidyl ether is structurally and functionally distinct from aliphatic glycidyl ethers such as butyl glycidyl ether (BGE) and C12-C14 alkyl glycidyl ethers. The aromatic phenyl ring in PGE confers higher thermal stability and better chemical resistance, whereas aliphatic diluents typically exhibit lower viscosity but inferior thermal and mechanical properties in cured networks [1]. Direct substitution with BGE can compromise heat deflection temperature (HDT) and corrosion resistance in high-performance coatings and electronic encapsulation applications [2]. The quantitative comparisons below demonstrate that PGE occupies a specific performance niche that generic aliphatic diluents cannot replicate.

Phenyl Glycidyl Ether (PGE) CAS 122-60-1: Quantitative Differentiation Evidence for Scientific Selection


Thermal Stability Advantage of PGE Over Butyl Glycidyl Ether (BGE) in Cured Epoxy Systems

In a systematic study of thinners for neon transformer housings, phenyl glycidyl ether demonstrated superior thermal stability compared to butyl glycidyl ether. At an ambient temperature of 453 K (180°C), PGE ranked higher in thermal stability than BGE, with only styrene oxides, nonyl phenol, and di-n-butyl phthalate showing higher stability [1]. This thermal stability advantage is attributed to the aromatic phenyl ring, which provides rigidity and heat resistance not available in aliphatic BGE [2]. In contrast, BGE provided better fluidity at 303 K but degraded more rapidly under elevated temperature conditions [1].

Epoxy resin formulation Thermal stability Reactive diluent comparison Neon transformer housing

Viscosity Reduction Efficiency: PGE vs. BGE in Epoxy Formulations

PGE provides a balanced viscosity reduction profile that differs markedly from aliphatic alternatives. Commercial PGE products exhibit viscosity of 2-8 mPa·s at 25°C , while butyl glycidyl ether (BGE) typically shows lower viscosity (approximately 1-2 mPa·s) due to its smaller molecular size and lack of aromatic character [1]. However, the higher viscosity of PGE correlates with superior cured network properties—a formulation trade-off documented across multiple technical datasheets. In fluidity performance at 303 K, BGE ranked highest among tested thinners, followed by o-xylene and benzyl alcohol, with PGE showing moderate fluidity improvement [2]. This positions PGE as an intermediate-viscosity diluent that preserves more of the base resin's mechanical integrity than ultra-low-viscosity aliphatic alternatives.

Epoxy resin processing Viscosity modification Reactive diluent performance

Epoxy Equivalent Weight (EEW) and Reactivity Profile of PGE vs. Cresyl Glycidyl Ether

Phenyl glycidyl ether exhibits an epoxy equivalent weight (EEW) range of 150-185 g/eq in commercial grades, with high-purity variants achieving 147-159 g/eq . This EEW directly determines stoichiometric curing agent requirements. Cresyl glycidyl ether (CGE), a methyl-substituted aromatic analog, has a higher molecular weight (164.21 g/mol) and correspondingly higher EEW [1], requiring more curing agent per unit mass. The lower EEW of PGE translates to higher reactive group density per unit mass, offering more efficient crosslinking participation when used as a reactive diluent at typical loading levels of 10-15 wt% [2]. This difference impacts formulation cost calculations and network architecture.

Epoxy stoichiometry Curing agent calculation Reactive diluent equivalency

Regulatory and Occupational Exposure Limit Differentiation: PGE vs. BGE

Phenyl glycidyl ether carries distinct occupational exposure limits that differ from aliphatic glycidyl ethers. NIOSH has established a REL of 1 ppm (6 mg/m³) as a 15-minute ceiling for PGE and considers it a potential occupational carcinogen [1]. OSHA's PEL is 10 ppm TWA [2]. In contrast, n-butyl glycidyl ether (BGE) has a higher OSHA PEL of 25 ppm and ACGIH TLV of 3 ppm (15 mg/m³) [3]. This 2.5× difference in permissible exposure limits reflects divergent toxicological profiles. IARC classifies PGE as Group 2B (possibly carcinogenic to humans) based on animal inhalation studies showing nasal cavity carcinomas in rats [4], whereas BGE is not similarly classified.

Occupational safety Regulatory compliance TLV comparison Industrial hygiene

Heat Deflection Temperature (HDT) Advantage of PGE-Cured Systems Over BGE-Cured Systems

Cured epoxy systems formulated with phenyl glycidyl ether exhibit significantly improved heat deflection temperature (HDT) compared to formulations using butyl glycidyl ether. According to manufacturer technical data, curing products of PGE demonstrate markedly higher HDT than BGE-based systems [1]. This performance gap stems from the rigid aromatic phenyl ring in PGE, which restricts chain mobility in the crosslinked network and elevates the glass transition temperature (Tg) relative to the flexible aliphatic chain of BGE. This HDT advantage is consistent with the thermal stability ranking at 453 K that places PGE ahead of BGE in thermal durability [2].

Heat deflection temperature Cured epoxy properties Thermomechanical performance

Corrosion Resistance Enhancement of PGE vs. Aliphatic Glycidyl Ethers in Coating Formulations

Phenyl glycidyl ether confers enhanced corrosion resistance compared to aliphatic glycidyl ether diluents. Multiple commercial technical data sheets explicitly state that PGE formulations provide 'good corrosion-resistance' relative to aliphatic alternatives, a benefit attributed to the hydrophobic aromatic phenyl ring that reduces water permeation and improves barrier properties [1]. This corrosion resistance advantage is particularly relevant in solvent-free anti-corrosion coatings and marine applications where aliphatic diluents may compromise long-term protective performance. The aromatic character also contributes to improved chemical resistance against acids and bases compared to aliphatic diluent systems .

Anti-corrosion coatings Chemical resistance Protective coatings

Phenyl Glycidyl Ether (PGE) CAS 122-60-1: High-Value Application Scenarios Based on Verified Performance Differentiation


High-Temperature Electrical Encapsulation and Potting Compounds

PGE is optimally deployed in electrical potting and encapsulation applications where thermal stability is paramount, such as neon transformer housings and electronic component embedding. The thermal stability ranking at 453 K places PGE above butyl glycidyl ether, making it suitable for components that experience elevated operating temperatures [1]. At typical loading levels of 10-15 wt% , PGE reduces processing viscosity for void-free impregnation while preserving the HDT necessary for long-term reliability under thermal cycling conditions.

Solvent-Free Anti-Corrosion Coatings for Infrastructure and Marine Environments

PGE serves as a critical reactive diluent in high-performance anti-corrosion coating systems where aliphatic alternatives would compromise barrier properties. The aromatic phenyl ring confers documented corrosion and chemical resistance advantages [1], making PGE the preferred choice for solvent-free formulations applied to bridges, offshore platforms, chemical storage tanks, and industrial flooring where long-term protective performance justifies the higher cost and more stringent handling requirements compared to BGE.

High-Performance Composite Laminates and Tooling Resins

In composite manufacturing requiring dimensional stability at elevated temperatures—such as aerospace tooling, automotive mold production, and high-temperature laminates—PGE provides a critical balance of process viscosity reduction and cured thermal performance. The heat deflection temperature advantage over BGE-based systems [1] ensures that tools and components maintain dimensional accuracy during cure cycles and in service, while the moderate viscosity (2-8 mPa·s) enables adequate fiber wet-out without introducing excessive volatile content that would cause void formation.

Industrial Adhesives Requiring Sustained Thermal and Chemical Resistance

PGE is formulated into structural adhesives for applications where sustained exposure to elevated temperatures and aggressive chemicals is expected—including automotive under-hood bonding, industrial equipment assembly, and chemical processing plant maintenance. The combination of aromatic ring-derived thermal stability [1] and corrosion resistance ensures bond line integrity under conditions that would degrade aliphatic diluent-containing adhesives. Procurement decisions for these demanding applications must weigh the documented performance advantages of PGE against its lower permissible exposure limit (OSHA PEL 10 ppm) [2], which necessitates appropriate industrial hygiene controls.

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